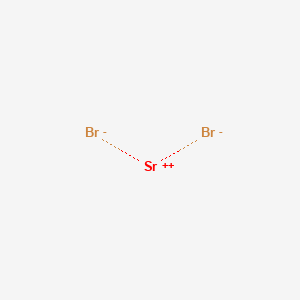

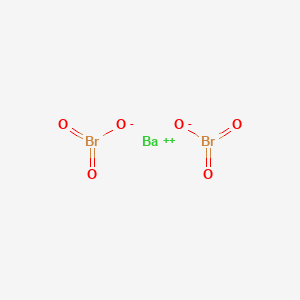

溴化锶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Strontium bromide is a chemical compound with the formula SrBr2. At room temperature, it appears as a white, odorless, crystalline powder. Strontium bromide is known for imparting a bright red color in flame tests, indicating the presence of strontium ions. This compound is used in flares and has some pharmaceutical applications .

科学研究应用

Strontium bromide has several scientific research applications:

-

Thermochemical Energy Storage: : Strontium bromide is used in thermochemical energy storage systems due to its ability to undergo reversible hydration and dehydration reactions. This property makes it suitable for storing and releasing thermal energy .

-

Bone Grafts: : Strontium bromide is used in the synthesis of bone grafts. It enhances the mechanical properties and cell viability of the grafts, making them more effective for bone repair and growth .

-

Flame Tests: : Strontium bromide is used in flame tests to detect the presence of strontium ions, as it imparts a bright red color to the flame .

作用机制

Target of Action

Strontium Bromide (SrBr2) is a chemical compound that primarily targets the strontium ions . These ions are known to play a crucial role in various biological processes, particularly in bone metabolism .

Mode of Action

It is known that the strontium ions in the compound can interact with thecalcium-sensing receptor (CaSR) in bone tissue cells . This interaction can lead to various cellular changes, including the intensification of osteoblastogenesis (formation of new bone cells) and the inhibition of osteoclastogenesis (resorption or breakdown of bone tissue) .

Biochemical Pathways

The biochemical pathways affected by Strontium Bromide are primarily related to bone metabolism. The compound can increase the expression of key osteoblastogenesis genes by activating multiple signaling pathways . This promotes the differentiation and proliferation of pre-osteoblasts and osteoblasts, leading to an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of Strontium Bromide’s action is the modulation of bone metabolism. By promoting osteoblastogenesis and inhibiting osteoclastogenesis, the compound can increase bone mass and improve bone strength . This could potentially be beneficial in conditions such as osteoporosis, where bone mass is typically reduced.

Action Environment

The action of Strontium Bromide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body

准备方法

Strontium bromide can be synthesized through several methods:

-

From Strontium Hydroxide and Hydrobromic Acid: : [ \text{Sr(OH)}_2 + 2 \text{HBr} \rightarrow \text{SrBr}_2 + 2 \text{H}_2\text{O} ] This reaction yields strontium bromide along with water.

-

From Strontium Carbonate and Hydrobromic Acid: : [ \text{SrCO}_3 + 2 \text{HBr} \rightarrow \text{SrBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces strontium bromide, water, and carbon dioxide .

These reactions typically yield the hexahydrate form of strontium bromide (SrBr2·6H2O), which can be further dehydrated to obtain the anhydrous form by heating .

化学反应分析

Strontium bromide undergoes various chemical reactions, including:

-

Hydration and Dehydration: : [ \text{SrBr}_2 + \text{H}_2\text{O} \leftrightarrow \text{SrBr}_2\cdot\text{H}_2\text{O} ] This reversible reaction is used in thermochemical energy storage .

-

Reaction with Ammonium Carbonate: : [ \text{SrBr}_2 + (\text{NH}_4)_2\text{CO}_3 \rightarrow \text{SrCO}_3 + 2 \text{NH}_4\text{Br} ] This reaction produces strontium carbonate and ammonium bromide .

-

Reaction with Potassium Sulfate: : [ \text{SrBr}_2 + \text{K}_2\text{SO}_4 \rightarrow \text{SrSO}_4 + 2 \text{KBr} ] This reaction yields strontium sulfate and potassium bromide .

相似化合物的比较

Strontium bromide can be compared with other similar compounds, such as:

-

Strontium Chloride (SrCl2): : Strontium chloride is similar to strontium bromide but has different solubility and reactivity properties.

-

Strontium Iodide (SrI2): : Strontium iodide is another halide of strontium, with distinct properties and applications compared to strontium bromide.

-

Barium Bromide (BaBr2): : Barium bromide is similar to strontium bromide but contains barium instead of strontium, leading to different chemical behaviors .

Strontium bromide is unique due to its specific reactivity and applications in thermochemical energy storage and bone grafts, which are not as prominent in its similar compounds.

属性

CAS 编号 |

10476-81-0 |

|---|---|

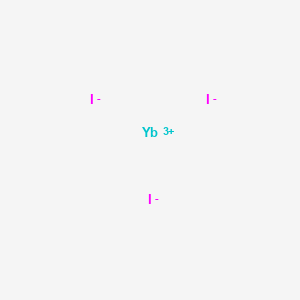

分子式 |

Br2Sr |

分子量 |

247.43 g/mol |

IUPAC 名称 |

strontium;dibromide |

InChI |

InChI=1S/2BrH.Sr/h2*1H;/q;;+2/p-2 |

InChI 键 |

YJPVTCSBVRMESK-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Sr+2] |

规范 SMILES |

[Br-].[Br-].[Sr+2] |

Pictograms |

Irritant |

产品来源 |

United States |

Q1: What makes strontium bromide a promising material for thermochemical energy storage?

A1: Strontium bromide, specifically its hydrated form (SrBr2·6H2O), exhibits a reversible hydration/dehydration reaction suitable for thermochemical energy storage. [, , ] This reaction involves the absorption of heat during dehydration (charging) and the release of heat upon hydration (discharging).

Q2: What are the advantages of using strontium bromide for heat storage compared to conventional methods?

A2: Compared to sensible heat storage, which relies on temperature changes, and latent heat storage, which utilizes phase transitions, thermochemical storage offers higher energy densities. [] This translates to a greater amount of energy stored within a given volume.

Q3: What temperature range is suitable for strontium bromide-based thermochemical energy storage?

A3: Research indicates that strontium bromide is suitable for low to medium temperature applications, typically below 150 °C. [] For instance, a study demonstrated its effectiveness for heat transformation in the range of 180 °C to 250 °C. []

Q4: How does doping with other elements affect the thermochemical properties of strontium bromide?

A4: Doping strontium bromide with calcium significantly enhances its thermodynamic properties for heat storage applications. Studies show that calcium doping lowers the energy barrier for both water [] and ammonia [] adsorption. Conversely, magnesium doping has been observed to increase the energy barrier for ammonia adsorption. []

Q5: What structural changes occur in strontium bromide during the hydration/dehydration cycles, and how do these changes impact its performance?

A5: Experimental studies reveal that repeated hydration/dehydration cycles cause agglomeration of primary particles and a significant increase in the overall volume of porous strontium bromide. [, ] These changes can negatively impact the vapor mass transfer, thermal conductivity, and overall thermal performance of the storage system. [, ]

Q6: What strategies are being explored to improve the stability and performance of strontium bromide for thermochemical storage?

A6: Researchers are investigating composite materials incorporating strontium bromide with various additives to enhance its stability and performance. For example, incorporating expanded natural graphite and activated carbon has shown improvements in porosity, thermal conductivity, and permeability. [] Additionally, adding a polyelectrolyte like polydiallyldimethylammonium chloride has demonstrated potential for stabilizing the salt and improving water sorption/desorption properties and mechanical resistance during cycling. []

Q7: What is the molecular formula and weight of strontium bromide?

A7: The molecular formula of anhydrous strontium bromide is SrBr2, and its molecular weight is 247.43 g/mol.

Q8: What is the crystal structure of strontium bromide monohydrate?

A8: Strontium bromide monohydrate (SrBr2·H2O) crystallizes in an orthorhombic structure with the space group Pnma. [, ]

Q9: Are there any known spectroscopic data available for strontium bromide?

A9: While specific spectroscopic data is not mentioned within the provided abstracts, techniques like 29Si nuclear magnetic resonance (NMR) spectroscopy have been employed to study the anionic structure of strontium bromide silicates. []

Q10: What are other applications of strontium bromide?

A10: Strontium bromide finds use in various applications:

- Pyrotechnics: It provides the red color in pyrotechnic devices like flares and fireworks. []

- Laser Technology: It serves as a lasing medium in strontium bromide vapor lasers. [, ]

Q11: How does the solubility of strontium bromide affect its applications?

A11: Strontium bromide exhibits good solubility in water and ethanol. [, ] This property is crucial for applications like thermochemical energy storage, where efficient dissolution and precipitation are essential for the hydration/dehydration cycles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)